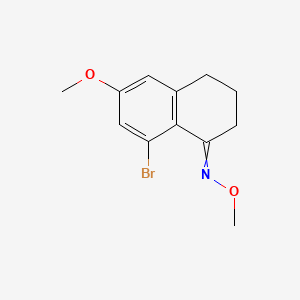
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the compound.
Oxime Formation: The conversion of a carbonyl group to an oxime group through the reaction with hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound.
Amines: Formed through the reduction of the oxime group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine, methoxy, and oxime groups can influence its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine and oxime groups.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy and oxime groups.
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the oxime group.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
8-bromo-N,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C12H14BrNO2/c1-15-9-6-8-4-3-5-11(14-16-2)12(8)10(13)7-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FWRPHJBHZLJZOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=NOC)CCC2)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)
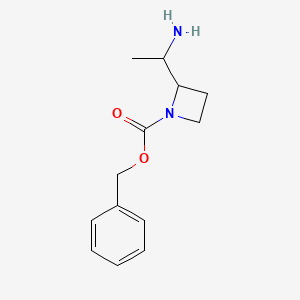

![2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)

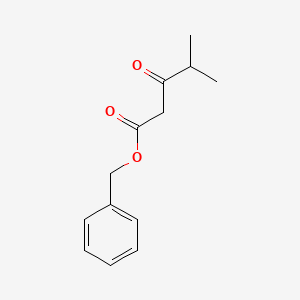
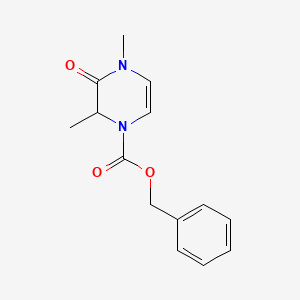
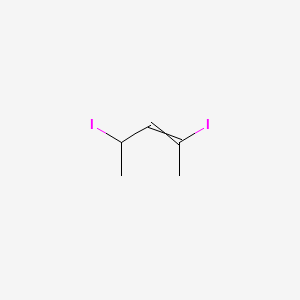
![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)
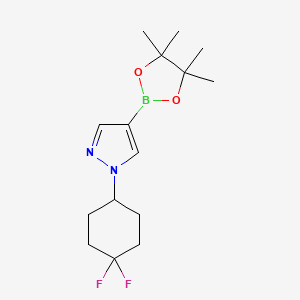
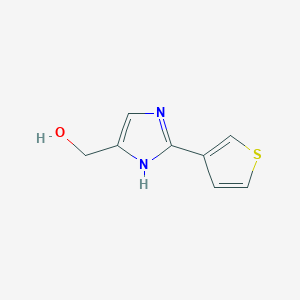
![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)
